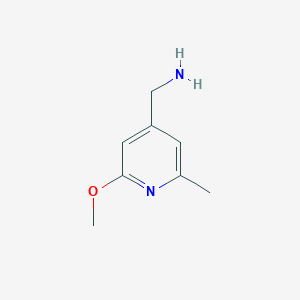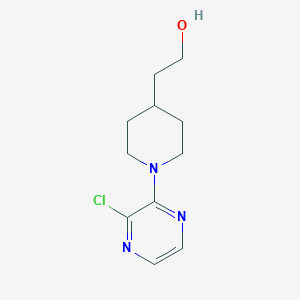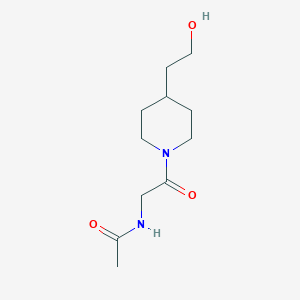
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole (CMTP) is a synthetic compound with potential applications in a variety of areas, including chemical synthesis, drug development, and biochemistry. It is a member of the pyrazole family, which is a group of organic compounds containing a five-membered ring of atoms with a nitrogen atom at the center. CMTP is also known as a pyrazole derivative, as it is derived from the parent compound pyrazole. It is an interesting compound due to its unique chemical properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis of novel pyrazole derivatives, including those with trifluoromethyl groups, has been a subject of interest due to their potential applications in medicinal chemistry and material science. A study detailed an efficient approach for synthesizing a series of pyrazole derivatives with diverse substituents, showing potential for antioxidant and antimicrobial activities. This showcases the chemical versatility and applicability of such compounds in developing new pharmacological agents (Bonacorso et al., 2015).
Antioxidant and Antimicrobial Properties
- Research into the antioxidant and antimicrobial properties of pyrazole derivatives indicates that these compounds can exhibit significant bioactivity, making them candidates for drug development. For instance, pyrazole compounds synthesized from trifluoromethylazoles demonstrated promising results in biological testing, highlighting their potential in treating various diseases (Jones et al., 1996).
Catalysis and Material Science Applications
- Pyrazole derivatives have also been explored for their applications in catalysis and material science. For example, certain pyrazole compounds have been investigated for their corrosion inhibition properties on steel, indicating their usefulness in protecting materials from degradation (Ouali et al., 2013).
Pharmacological Research
- In pharmacological research, pyrazole derivatives are studied for their antimicrobial, antioxidant, and anti-cancer properties. These compounds, through various synthetic pathways, have shown significant bioactivity, suggesting their potential in developing new therapeutic agents (Prabakaran et al., 2021).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2/c1-2-3-14-6(5-9)4-7(13-14)8(10,11)12/h1,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKRUJKSKSGOQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)

![2-chloro-N-methyl-N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B1490081.png)
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)

![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)
![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)






